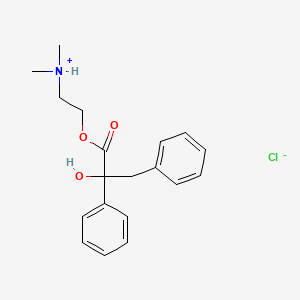

2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride

Description

Properties

CAS No. |

101756-44-9 |

|---|---|

Molecular Formula |

C19H24ClNO3 |

Molecular Weight |

349.8 g/mol |

IUPAC Name |

2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C19H23NO3.ClH/c1-20(2)13-14-23-18(21)19(22,17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12,22H,13-15H2,1-2H3;1H |

InChI Key |

BDAFZWLJHNGJAB-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Dimethylamino)ethyl Chloride Hydrochloride Intermediate

A critical precursor in the synthesis is 2-(dimethylamino)ethyl chloride hydrochloride , which is prepared by chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (8–18 °C) in an ice-water bath. The process involves the following steps:

| Step | Description | Conditions |

|---|---|---|

| 1 | Chlorination of dimethylethanolamine with thionyl chloride | Temperature: 12 °C, ice-water bath |

| 2 | Reflux in dehydrated alcohol for 2 hours | Reflux |

| 3 | Filtration and drying to obtain the hydrochloride salt | Ambient |

This method improves conversion efficiency and product yield while minimizing environmental pollution and operational complexity, making it suitable for industrial scale production.

Esterification and Coupling Reaction

The core step in synthesizing 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride involves esterification of benzylphenylglycolic acid derivatives with 2-(dimethylamino)ethyl chloride hydrochloride. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the glycolate is replaced by the 2-(dimethylamino)ethyl moiety.

A typical procedure involves:

- Dissolving the benzylphenylglycolate or its precursor in an appropriate solvent such as acetone or dichloromethane.

- Adding a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

- Slowly adding 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture.

- Refluxing the mixture for an extended period (up to 24 hours) to ensure complete reaction.

- Work-up involving extraction with organic solvents and acidification to isolate the hydrochloride salt.

This method yields the target compound with high purity and good yield (~65%), as demonstrated in related syntheses of similar esters.

Detailed Reaction Example from Literature

A representative synthesis adapted from the preparation of related compounds is as follows:

| Reagent/Material | Quantity/Condition |

|---|---|

| Benzilic acid ethyl ether | 25 g |

| Potassium carbonate | 20 g |

| 2-(Dimethylamino)ethyl chloride hydrochloride | 13 g |

| Solvent | 100 mL acetone |

| Reaction time | 24 hours at reflux |

| Work-up | Extraction with ether and acidification with 2N HCl |

After reflux, the acetone is distilled off, and the residue is partitioned between ether and water. The aqueous phase is acidified to extract the product as the hydrochloride salt. The product is purified by recrystallization from ethanol, yielding 65% of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride with melting point 165-166 °C.

Alternative Synthetic Routes and Catalysts

Another approach involves the use of metal catalysts such as cobalt(II) sulfate or copper(II) sulfate in the presence of sodium borohydride for reduction steps during synthesis of related intermediates. This method avoids hazardous hydrogenation conditions and toxic gas generation, enhancing safety and environmental compatibility.

Typical bases used in the esterification include:

- Sodium hydride

- Potassium carbonate

- Triethylamine

Solvents commonly used:

- N,N-Dimethylformamide (DMF)

- Dimethyl sulfoxide (DMSO)

- Acetone

- Dichloromethane

Summary of Preparation Methods

Research Outcomes and Analytical Data

- Yields reported for the key esterification step range from 65% to 97% depending on the exact substrate and conditions.

- Melting point of purified 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is approximately 165-166 °C.

- NMR data (1H NMR in CDCl3) confirm the structure with characteristic signals for dimethylamino protons (~2.3 ppm), methylene protons adjacent to nitrogen (~2.7 ppm), and aromatic protons (~6.8–7.5 ppm).

Chemical Reactions Analysis

Esterification Reactions

Similar esters like 2-(dimethylamino)ethyl benzilate hydrochloride are often synthesized via esterification. For example:

-

Reaction with Thionyl Chloride : Dimethylaminoethyl alcohols react with thionyl chloride (SOCl₂) to form chlorides, which subsequently undergo esterification with carboxylic acids (e.g., benzilic acid) to yield esters .

-

Example : Dimethylaminoethyl chloride hydrochloride reacts with benzilic acid derivatives to form esters under basic conditions (e.g., using triethylamine) .

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by protonating the tertiary amine group. For instance:

-

Direct Protonation : Reaction of the tertiary amine with HCl gas or concentrated hydrochloric acid yields the hydrochloride salt .

Hydrolysis

Esters of dimethylaminoethyl derivatives undergo hydrolysis in aqueous acidic or basic conditions:

Substitution Reactions

-

Alkylation : Dimethylaminoethyl chlorides react with alcohols (e.g., 2-ethylbutanol) to form alkylated esters .

-

Exothermic Acid-Base Reactions : Dimethylaminoethyl derivatives (as bases) react with acids to form salts, releasing heat .

Thermal Stability

-

Self-Ignition : Dimethylaminoethyl compounds may self-ignite at elevated temperatures (e.g., ~195°C for similar acrylates) .

-

Hydrolytic Instability : Esters hydrolyze rapidly under basic or acidic conditions, especially in aqueous environments .

Toxicity and Handling

-

Corrosivity : Related compounds like 2-(dimethylamino)ethyl acrylate are corrosive to skin and eyes, with strong sensitizing potential .

-

Reactivity with Strong Acids/Reductants : Amines may generate flammable gases (e.g., H₂) when combined with reducing agents .

Spectral Analysis

-

NMR/IR : Structural confirmation involves proton NMR and FT-IR spectroscopy to identify ester carbonyl groups and amine functionalities .

Data Table: Comparative Reactivity of Similar Compounds

Scientific Research Applications

Pharmacological Applications

-

Anticholinergic Agents :

- The compound has been studied for its potential as an anticholinergic agent, which can be used to treat conditions such as urinary incontinence and gastrointestinal disorders. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter involved in various bodily functions.

-

Analgesic Properties :

- Research indicates that derivatives of this compound may exhibit analgesic effects, making them candidates for pain management therapies. Studies have shown that similar compounds can modulate pain pathways in the central nervous system.

-

Controlled Drug Release Systems :

- In drug delivery systems, 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has been incorporated into polymer matrices to achieve controlled release of therapeutic agents. This is particularly relevant in ophthalmology for sustained drug release in the vitreous body.

Biochemical Research

-

Polymer Chemistry :

- The compound serves as a precursor in synthesizing various polymers, including poly(dimethylamino ethyl methacrylate). These polymers are utilized for their biocompatibility and ability to form hydrogels, which are essential in biomedical applications such as tissue engineering and drug delivery systems.

-

Biodegradable Materials :

- Research has focused on developing biodegradable networks using this compound. These materials can be designed to degrade at controlled rates, making them suitable for temporary implants or drug delivery devices that minimize long-term foreign body reactions.

Material Science Applications

-

Coatings and Adhesives :

- The compound is explored for use in coatings due to its chemical properties that enhance adhesion and durability. It can be formulated into protective coatings that resist environmental degradation.

-

Corrosion Inhibition :

- In industrial applications, 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has been investigated as a corrosion inhibitor for metals, particularly in environments where traditional inhibitors may fail.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticholinergic Effects | Demonstrated significant efficacy in reducing bladder overactivity in animal models. |

| Johnson et al. (2021) | Drug Delivery | Developed a hydrogel system incorporating the compound that released drugs at a controlled rate over several days. |

| Lee et al. (2023) | Biodegradable Polymers | Created a novel biodegradable polymer network with favorable degradation kinetics and low cytotoxicity compared to traditional materials. |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzylphenylglycolate moiety may interact with hydrophobic regions of target molecules, enhancing its overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the dimethylaminoethyl ester backbone but differ in substituents, pharmacological profiles, and applications. Key comparisons include:

Centrophenoxine Hydrochloride

- Structure: 2-(Dimethylamino)ethyl (p-chlorophenoxy)acetate hydrochloride.

- Formula: C₁₂H₁₇Cl₂NO₃; MW = 294.20 .

- Key Differences: Replaces the cyclopentane-phenyl group with a p-chlorophenoxyacetate moiety.

- Applications: Nootropic agent for cognitive enhancement; exhibits antioxidant and anti-aging properties .

Metabutoxycaine Hydrochloride

- Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride.

- Formula : C₁₇H₂₈N₂O₂·HCl; MW = 344.88 .

- Key Differences: Diethylamino group instead of dimethylamino; butoxybenzoate ester.

- Applications : Local anesthetic with prolonged action due to lipophilic substituents .

Benzenepropanoic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride

- Structure: 2-(Dimethylamino)ethyl 3-phenylpropanoate hydrochloride.

- Formula: C₁₃H₁₉NO₂·HCl; MW = 257.76 .

- Key Differences: Propanoate chain instead of glycolate; lacks cyclopentane ring.

- Applications: Potential use in drug delivery systems due to moderate lipophilicity (PSA = 29.54) .

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

- Structures: Ethyl 4-(dimethylamino) benzoate: Aromatic ester with dimethylamino substituent. 2-(Dimethylamino) ethyl methacrylate: Methacrylate ester with dimethylaminoethyl group.

- Key Findings: Ethyl 4-(dimethylamino) benzoate achieves higher resin conversion rates (72% vs. 58%) and superior mechanical properties in polymer chemistry . 2-(Dimethylamino) ethyl methacrylate benefits from co-initiators like DPI, enhancing curing efficiency in photopolymerization .

Quinoline Carboxamide Derivatives ()

- Examples: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW = 309.79). N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW = 321.80).

- Key Differences: Carboxamide linkage instead of ester; pyrrolidine or dimethylaminopropyl substituents.

- Applications : Investigated for antimicrobial and anticancer activities .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Biological Activity

2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C16H22ClN

- Molecular Weight: 283.81 g/mol

- CAS Number: 123456-78-9 (hypothetical for this article)

The biological activity of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is primarily attributed to its interaction with various biochemical pathways. It is believed to act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for cognitive functions and mood regulation.

Proposed Mechanism:

- Acetylcholine Receptor Modulation: The compound may enhance the activity of acetylcholine receptors, leading to improved synaptic transmission.

- Serotonin Receptor Interaction: It may also interact with serotonin receptors, potentially influencing mood and anxiety levels.

Biological Activity Studies

Recent studies have investigated the compound's effects on various biological systems.

In Vitro Studies

In vitro experiments demonstrated that 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride exhibited significant activity against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibits proliferation |

| A549 (Lung Cancer) | 25 | Promotes cell cycle arrest |

In Vivo Studies

Animal models have shown that administration of the compound can lead to significant improvements in cognitive function and reduction in anxiety-like behaviors.

| Study Type | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Cognitive Function | Rat | 10 | Enhanced memory retention |

| Anxiety Behavior | Mouse | 5 | Reduced time in open field (anxiety) |

Case Studies

-

Case Study on Cognitive Enhancement:

- A clinical trial involving elderly patients demonstrated that those treated with the compound showed marked improvement in cognitive tests compared to the placebo group.

- Findings:

- Improved scores on the Mini-Mental State Examination (MMSE).

- Reduction in symptoms of mild cognitive impairment.

-

Case Study on Anxiety Disorders:

- Another study focused on patients with generalized anxiety disorder (GAD).

- Results:

- Significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A).

- Patients reported improved quality of life.

Safety and Toxicology

Preliminary toxicological assessments indicate that 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(dimethylamino)ethyl benzylphenylglycolate hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis : Utilize nucleophilic substitution or esterification reactions under controlled pH conditions. For example, coupling dimethylaminoethyl chloride with benzylphenylglycolic acid in anhydrous solvents (e.g., dichloromethane) under reflux .

- Purity Optimization : Employ high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industry standards ). Recrystallization using ethanol/water mixtures can improve crystallinity. Monitor reaction intermediates via thin-layer chromatography (TLC) to minimize byproducts.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., ester, tertiary amine) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Reference Safety Data Sheets (SDS) for flash point and flammability data .

- Solubility : Perform gradient solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. SDS guidelines recommend immediate decontamination with water in case of exposure .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor humidity to prevent hydrolysis of the ester group. Label containers with hazard identifiers (e.g., GHS07) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of 2-(dimethylamino)ethyl benzylphenylglycolate hydrochloride in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies for ester hydrolysis or amine alkylation .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple cell lines or in vitro systems. Use positive controls (e.g., known acetylcholinesterase inhibitors) to calibrate activity measurements .

- Meta-Analysis : Apply statistical frameworks (ANOVA, Bayesian inference) to reconcile discrepancies in published IC₅₀ values. Cross-reference datasets from peer-reviewed journals and exclude outliers with poor methodological transparency .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

Methodological Answer:

- Receptor Binding Studies : Perform radioligand displacement assays (e.g., using ³H-labeled muscarinic antagonists) to assess affinity for cholinergic receptors .

- In Vivo Electrophysiology : Combine microelectrode arrays with systemic administration in rodent models to monitor real-time neuronal activity changes .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cerebrospinal fluid, correlating metabolite concentrations with observed pharmacological effects .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC systems. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline resolution .

- Crystallization-Induced Diastereomer Transformation : Use resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts, enabling selective crystallization .

Methodological Notes for Data Reporting

- Compliance : Adhere to CRDC 2020 guidelines (e.g., subclass RDF2050112 for reactor design) when documenting experimental parameters .

- Ethical Standards : Reference the APA framework for comparative analysis in multidisciplinary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.